

Isotopic Precision: A Technical Guide to C-Labeled 4-Bromobenzonitrile

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Compound of Interest

Compound Name: 4-Bromobenzonitrile-cyano-13C

Cat. No.: B13441337

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Executive Summary

In the high-stakes arena of drug development and metabolic profiling,

C-labeled 4-bromobenzonitrile serves as a critical intermediate. It functions primarily as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry and as a regiospecific probe in NMR spectroscopy. Its utility stems from the bromine moiety's versatility in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the isotopically labeled nitrile or aromatic ring to be grafted onto complex pharmaceutical scaffolds without altering the drug's physicochemical properties.

This guide provides a definitive technical breakdown of the compound's identifiers, synthesis logic, and analytical validation, moving beyond basic catalog listings to offer actionable scientific insight.

Part 1: Chemical Identity & Identifiers[1][2]

The nomenclature for isotopically labeled compounds often suffers from ambiguity in commercial databases. Below is the precise identification matrix distinguishing the parent compound from its specific isotopologs.

Identifier Matrix

Feature	Parent Compound	Cyano-Labeled Isotopolog	Ring-Labeled Isotopolog
Systematic Name	4-Bromobenzonitrile	4-Bromo[cyano-C]benzonitrile	4-Bromo[ring-C]benzonitrile
CAS Number	623-00-7	159528-78-6	Non-Universal / Custom
Molecular Formula	C H BrN	C C H BrN	C C H BrN
Exact Mass	180.9527	181.9560 (+1.003 Da)	186.9728 (+6.020 Da)
SMILES	<chem>N#Cc1ccc(Br)cc1</chem>	<chem>N#[13C]c1ccc(Br)cc1</chem>	<chem>N#Cc1[c]cc(Br)[c]c1</chem> (isotope notation varies)
Primary Utility	Synthesis Precursor	Metabolic Tracing (CN hydrolysis)	Scaffold Stability Studies

Note 1: Ring-labeled variants are often custom-synthesized and may not possess a unique CAS in public registries, frequently referenced by the parent CAS with a specific catalog suffix (e.g., Sigma-Aldrich, Cambridge Isotope Labs).

Part 2: Synthesis & Production Logic

To ensure high isotopic enrichment (>99 atom%

C) and chemical purity, the synthesis must avoid scrambling and over-reaction. The most robust "Expert Method" utilizes Chemoselective Palladium-Catalyzed Cyanation.

The Chemoselectivity Challenge

Direct cyanation of 1,4-dibromobenzene leads to statistical mixtures (mono- and di-nitriles). The superior approach uses 1-bromo-4-iodobenzene. Since the C–I bond is weaker and undergoes oxidative addition to Pd(0) faster than the C–Br bond, we can selectively install the C-cyano group at the iodo-position, leaving the bromine intact for future elaboration.

Protocol: Pd-Catalyzed Selective Cyanation

Reagents:

- Substrate: 1-Bromo-4-iodobenzene

- Isotope Source: Zinc Cyanide [

C] (Zn(

CN)

) or Potassium Cyanide [

C] (K

CN)

- Catalyst: Pd(PPh

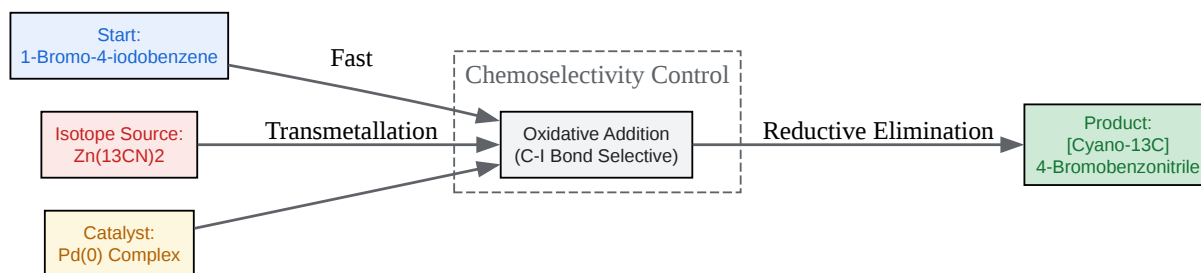
)

or Pd

(dba)

/ dppf

Workflow Diagram:



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Figure 1: Chemoselective pathway exploiting the reactivity difference between Aryl-I and Aryl-Br bonds to position the

C label precisely.

Step-by-Step Methodology

- Preparation: In a glovebox, charge a reaction vial with 1-bromo-4-iodobenzene (1.0 equiv), Zn(CN)₂ (0.55 equiv), and Pd(PPh₃)₄ (5 mol%).
- Solvation: Add anhydrous DMF (degassed).
- Reaction: Heat to 80°C. Note: Exceeding 100°C risks activating the C–Br bond, leading to dinitriles.
- Workup: Quench with dilute ammonium hydroxide (to sequester Zn salts), extract with ethyl acetate, and purify via silica gel chromatography.

Part 3: Analytical Validation

Trust in an isotopic standard requires rigorous validation. A simple purity check is insufficient; isotopic enrichment must be quantified.

Mass Spectrometry (MS)

- Parent: Monoisotopic peak at m/z 181 (assuming Br).
- Labeled: Peak shifts to m/z 182.
- Validation Criteria: The ratio of unlabeled (M) to labeled (M+1) signal should confirm >99% enrichment.
- Bromine Pattern: Always verify the characteristic 1:1 doublet of Br and Br. The labeled compound will show doublets at m/z 182 and 184.

Nuclear Magnetic Resonance (¹³C-NMR)

- Unlabeled: The nitrile carbon appears as a low-intensity singlet at ~118 ppm.
- Cyano-¹³C Labeled: The nitrile carbon appears as a massive singlet at ~118 ppm (due to 99% abundance).
- Coupling: If the ring is labeled, complex coupling patterns (30-60 Hz) will be observed between adjacent aromatic carbons.

Part 4: Applications in Drug Discovery

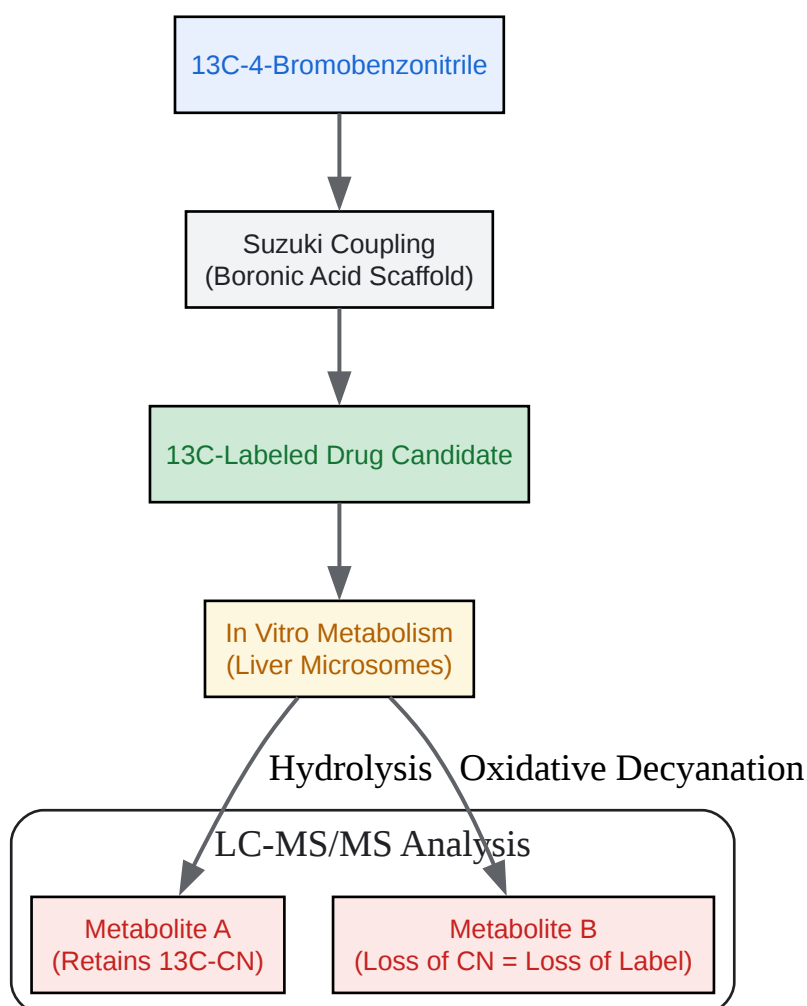
The primary value of

C-4-bromobenzonitrile lies in its ability to carry the label into a final drug molecule via cross-coupling.

Case Study: Metabolite Identification (MetID)

When a drug candidate containing a benzonitrile motif is metabolized, the nitrile group is often susceptible to hydrolysis (to amide/acid) or oxidative decyanation.

- Synthesis: The labeled 4-bromobenzonitrile is coupled to the drug core.
- Incubation: The drug is incubated with liver microsomes.
- Detection: By tracking the unique +1.003 Da mass shift, researchers can distinguish drug-derived metabolites from endogenous matrix background, even at trace levels.



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Figure 2: Workflow for using the labeled building block to track metabolic fate.

References

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